(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Overview
Description
(4S)-(+)-Phenyl-α -[(4S)-phenyloxazolidin-2-ylidene]-2-oxazoline-2-acetonitrile is a C2-symmetric chiral bisoxazoline (BOX) ligand.
Biological Activity
The compound (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile, with the CAS number 150639-33-1, is a chiral bisoxazoline (BOX) ligand known for its applications in asymmetric catalysis and medicinal chemistry. This article provides a detailed overview of its biological activities, including antibacterial and antifungal properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 331.4 g/mol. The structure features two oxazoline rings connected to a nitrile group, contributing to its potential biological activity.
Property | Value |
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Molecular Formula | |
Molecular Weight | 331.4 g/mol |
CAS Number | 150639-33-1 |
IUPAC Name | This compound |
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various oxazoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that compounds with similar structural motifs exhibit significant antibacterial properties.
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Case Study : A series of substituted oxazolines were synthesized and tested for their antibacterial activity. Among them, derivatives containing the oxazolidinone framework showed enhanced activity compared to standard antibiotics like norfloxacin and chloramphenicol .
Compound Activity Against S. aureus Activity Against E. coli (2Z)-[(4S)-4-Phe... Moderate High Reference Drug (Norfloxacin) High Moderate
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was also assessed. Research indicates that related oxazoline derivatives demonstrate effectiveness against fungal strains such as Candida albicans.
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Case Study : A comparative study revealed that certain oxazoline derivatives exhibited antifungal activity comparable to fluconazole against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Compound Activity Against C. albicans (2Z)-[(4S)-4-Phe... Moderate Reference Drug (Fluconazole) High
The biological activity of this compound is hypothesized to stem from its ability to interact with bacterial cell membranes and inhibit critical enzymatic pathways involved in cell wall synthesis.
Properties
IUPAC Name |
2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4-phenyl-1,3-oxazolidin-2-ylidene)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,17-18,22H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVGSAYHUSBCQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=C(C#N)C2=NC(CO2)C3=CC=CC=C3)O1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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